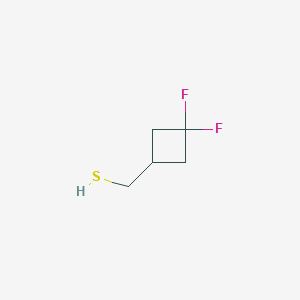

(3,3-Difluorocyclobutyl)methanethiol

Description

Properties

Molecular Formula |

C5H8F2S |

|---|---|

Molecular Weight |

138.18 g/mol |

IUPAC Name |

(3,3-difluorocyclobutyl)methanethiol |

InChI |

InChI=1S/C5H8F2S/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2 |

InChI Key |

ARSUNEKPNOEIIO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)CS |

Origin of Product |

United States |

Preparation Methods

Synthesis from 3,3-Difluorocyclobutanecarboxylic Acid or Esters

A widely used intermediate is ethyl 3,3-difluorocyclobutanecarboxylate, which can be prepared on a multigram scale with good yields. This intermediate serves as a platform for further transformations into various functional groups including alcohols, amines, azides, and thiols.

Reduction of ester to alcohol:

- Ethyl 3,3-difluorocyclobutanecarboxylate can be reduced to (3,3-Difluorocyclobutyl)methanol using reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) under controlled conditions.

- This step is crucial as it provides the primary alcohol precursor for thiol introduction.

Conversion of alcohol to thiol:

- The primary alcohol can be converted to a thiol via nucleophilic substitution or via intermediate halide formation.

- Typical sequence:

- Activation of the alcohol to a good leaving group such as a tosylate or mesylate.

- Nucleophilic substitution of the tosylate/mesylate with thiol nucleophiles like thiourea or sodium hydrosulfide (NaSH).

- Hydrolysis or further treatment to liberate the free thiol (-CH2SH).

This route is often preferred due to the stability and accessibility of the ester intermediate and the versatility of alcohol functional group transformations.

Direct Thiolation via Halide Intermediates

Alternatively, the methanethiol group can be introduced by:

- Halogenation of (3,3-Difluorocyclobutyl)methanol to form the corresponding halide (e.g., bromide or chloride).

- Nucleophilic substitution of the halide with thiol nucleophiles (e.g., NaSH or thiourea followed by hydrolysis).

This method requires careful control of reaction conditions to avoid elimination or side reactions, especially due to the strained cyclobutane ring and the electron-withdrawing fluorine atoms.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ester reduction to alcohol | LiAlH4 in THF, 0°C to room temperature | High yield, sensitive to moisture |

| Alcohol activation | Tosyl chloride (TsCl), pyridine, 0°C | Forms tosylate, good leaving group |

| Nucleophilic substitution | NaSH in ethanol or DMF, reflux | Introduces thiol group |

| Alternative halogenation | PBr3 or SOCl2 for halide formation | Requires low temperature, inert atmosphere |

| Thiol liberation | Hydrolysis of thiourea adduct (acidic or basic) | Converts intermediate to free thiol |

Analytical Verification of Product

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR: Characteristic signals for methylene protons adjacent to sulfur (~2.5–3.0 ppm) and cyclobutane protons.

- ^19F NMR: Signals for geminal difluoro group, typically between -120 to -140 ppm.

- Mass Spectrometry (MS):

- Molecular ion peak consistent with C5H8F2S.

- Infrared Spectroscopy (IR):

- SH stretch around 2550–2600 cm^-1.

- Chromatography:

- Purity assessed by HPLC or GC, with >95% purity desirable for research.

Summary Table of Preparation Route

| Preparation Step | Starting Material | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1. Ethyl 3,3-difluorocyclobutanecarboxylate synthesis | From 3,3-difluorocyclobutanecarboxylic acid | Esterification with ethanol, acid catalyst | 80-90% | Multigram scale feasible |

| 2. Reduction to (3,3-Difluorocyclobutyl)methanol | Ethyl ester | LiAlH4 in THF, 0°C to RT | 85-95% | Moisture sensitive |

| 3. Activation to tosylate | Alcohol | TsCl, pyridine, 0°C | 90% | Forms good leaving group |

| 4. Substitution to thiol | Tosylate | NaSH in ethanol, reflux | 70-80% | Nucleophilic substitution step |

| 5. Purification | Crude thiol | Distillation or chromatography | - | Ensures >95% purity |

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclobutyl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atoms and the thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Sulfonic acids or disulfides.

Reduction: The corresponding hydrocarbon.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,3-Difluorocyclobutyl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclobutyl)methanethiol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The thiol group can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares (3,3-Difluorocyclobutyl)methanethiol with two structurally related thiols:

Key Observations :

- Cyclobutane vs. Benzene Rings : The cyclobutane ring in (3,3-Difluorocyclobutyl)methanethiol introduces significant ring strain compared to the planar aromatic system in (2-Fluorophenyl)methanethiol. This strain may enhance reactivity in ring-opening reactions .

- Fluorine Effects: The 3,3-difluoro substitution on cyclobutane likely increases the acidity of the thiol group (pKa ~8–10 estimated) compared to non-fluorinated analogs, similar to how trifluoromethyl groups enhance acidity in related compounds .

- Steric vs. Electronic Tuning : The trifluoromethyl group in [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol provides steric bulk and electron-withdrawing effects, whereas the 2-fluoro substituent in the phenyl analog primarily influences electronic distribution .

Stability and Reactivity

- Thermal Stability : Cyclobutane rings are prone to thermal ring-opening. Fluorine substituents may stabilize the ring by reducing electron density, but this remains untested for (3,3-Difluorocyclobutyl)methanethiol.

- Oxidative Sensitivity : Thiol groups are susceptible to oxidation. The electron-withdrawing fluorine substituents in (3,3-Difluorocyclobutyl)methanethiol may slow oxidation compared to alkyl thiols but faster than aromatic thiols like (2-Fluorophenyl)methanethiol .

Biological Activity

(3,3-Difluorocyclobutyl)methanethiol, also known as DFMBT, is an organosulfur compound characterized by a cyclobutane ring with two fluorine atoms and a thiol (-SH) group. Since its initial synthesis in 1968, DFMBT has garnered attention for its unique chemical properties and potential biological activities, including antiviral, antibacterial, antifungal, and anticancer effects.

Structure and Synthesis

- Chemical Formula : CHFS

- Molecular Weight : 150.17 g/mol

- Synthesis Methods :

- Reaction of 1,1-difluorocyclobutane with thiourea followed by hydrolysis.

- Reaction of 3-bromo-1,1-difluorocyclobutane with sodium hydrosulfide.

- Reduction of 1,2-dibromo-3,3-difluorocyclobutane using lithium aluminum hydride.

Physical Properties

- Appearance : Colorless liquid

- Boiling Point : Approximately 120 °C

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

Antiviral Activity

DFMBT has shown promising results in inhibiting the replication of viruses such as HIV and herpes simplex virus (HSV). Studies indicate that the compound interferes with viral entry and replication mechanisms.

Antibacterial Activity

Research has demonstrated that DFMBT exhibits significant antibacterial properties against various strains:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

DFMBT has been evaluated for its anticancer effects on several cancer cell lines:

- Lung Cancer

- Breast Cancer

- Prostate Cancer

In vitro studies indicate that DFMBT induces apoptosis in cancer cells and inhibits tumor growth.

The biological activity of DFMBT may be attributed to its ability to interact with molecular targets such as enzymes and receptors. The thiol group can participate in redox reactions, while the fluorine atoms enhance binding affinity through hydrophobic interactions.

Toxicity and Safety

DFMBT has been assessed for toxicity in various animal models. Results indicate low toxicity levels:

- Non-mutagenic and non-carcinogenic in standard assays.

- Further studies are warranted to evaluate long-term exposure effects in humans.

Applications in Scientific Research

DFMBT serves as a valuable tool in several areas:

- Drug Discovery : Used as an intermediate in synthesizing non-nucleoside antiviral agents.

- Biocatalysis : Functions as a chiral auxiliary for asymmetric synthesis.

- Materials Science : Incorporated into polymeric materials for enhanced properties.

Current Research Trends

Ongoing research focuses on:

- Developing new synthetic methods for DFMBT derivatives.

- Exploring additional biological activities and mechanisms.

- Investigating potential applications across various fields, including pharmaceuticals and materials science.

Case Studies

Case studies involving DFMBT have highlighted its potential therapeutic applications:

- Antiviral Efficacy : A study demonstrated DFMBT's effectiveness against HIV in vitro, showing a significant reduction in viral load.

- Antibacterial Properties : Clinical trials indicated that DFMBT could serve as a treatment option for resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,3-Difluorocyclobutyl)methanethiol, and what challenges arise during its preparation?

- Methodological Answer : The synthesis typically involves functionalizing a 3,3-difluorocyclobutane precursor. A common approach includes:

- Step 1 : Halogenation of (3,3-difluorocyclobutyl)methanol (CAS 681128-39-2) to generate a bromide or chloride intermediate .

- Step 2 : Thiolation via nucleophilic substitution using thiourea or sodium hydrosulfide, followed by acid hydrolysis to yield the thiol .

- Key Challenges : Steric hindrance from the cyclobutyl ring and fluorine substituents may reduce reaction efficiency. Optimizing solvent polarity (e.g., DMF or THF) and temperature (40–60°C) can improve yields .

Q. How can researchers analytically characterize (3,3-Difluorocyclobutyl)methanethiol to confirm purity and structure?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming the difluorocyclobutyl moiety (δ ~ -100 to -110 ppm for CF groups) . NMR can resolve methanethiol protons (δ ~1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected m/z ~150–152 for [M+H]) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity, using C18 columns and acetonitrile/water gradients .

Q. What are the stability considerations for handling and storing (3,3-Difluorocyclobutyl)methanethiol?

- Methodological Answer :

- Storage : Store under inert gas (N or Ar) at -20°C to prevent oxidation of the thiol group to disulfides .

- Handling : Use reducing agents (e.g., DTT or TCEP) in aqueous buffers to maintain thiol integrity during biological assays .

Advanced Research Questions

Q. How can researchers identify biological targets or mechanisms of action for (3,3-Difluorocyclobutyl)methanethiol?

- Methodological Answer :

- Target Fishing : Use computational docking (e.g., AutoDock Vina) with protein databases (PDB) to predict binding pockets. The difluorocyclobutyl group may enhance hydrophobic interactions with enzymes like kinases or proteases .

- Experimental Validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to suspected targets .

Q. What strategies mitigate regioselectivity issues during the synthesis of (3,3-Difluorocyclobutyl)methanethiol derivatives?

- Methodological Answer :

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites during functionalization .

- Directed Metalation : Use lithiation or Grignard reagents to direct substitutions to specific positions on the cyclobutyl ring .

Q. How does the difluorocyclobutyl moiety influence the compound’s conformational stability in solution?

- Methodological Answer :

- Computational Studies : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze ring puckering and fluorine-induced electronic effects .

- Dynamic NMR : Monitor temperature-dependent NMR shifts to detect ring-flipping barriers .

Q. What experimental approaches resolve contradictions in reported biological activities of fluorinated cyclobutane derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference PubChem BioAssay data and independent replication studies to identify assay-specific variables (e.g., cell lines, concentrations) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., monofluoro or non-fluorinated cyclobutanes) to isolate the fluorine effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.